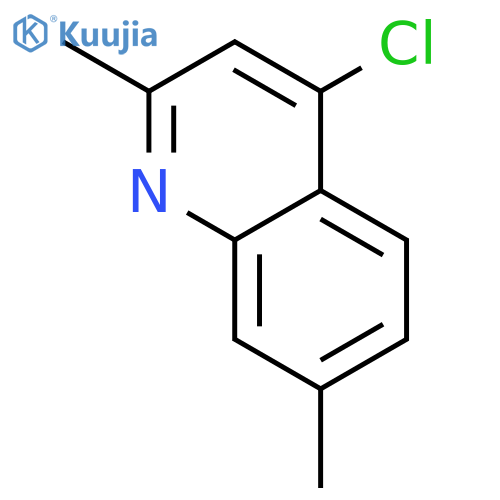

Cas no 74949-20-5 (Quinoline, 4-chloro-2,7-dimethyl-)

74949-20-5 structure

商品名:Quinoline, 4-chloro-2,7-dimethyl-

CAS番号:74949-20-5

MF:C11H10ClN

メガワット:191.656801700592

MDL:MFCD09787731

CID:1770708

PubChem ID:12626777

Quinoline, 4-chloro-2,7-dimethyl- 化学的及び物理的性質

名前と識別子

-

- Quinoline, 4-chloro-2,7-dimethyl-

- 4-chloro-2,7-dimethylquinoline

- 74949-20-5

- AB52100

- AKOS006281888

- AS-60297

- ZCA94920

-

- MDL: MFCD09787731

- インチ: InChI=1S/C11H10ClN/c1-7-3-4-9-10(12)6-8(2)13-11(9)5-7/h3-6H,1-2H3

- InChIKey: HFLSHUULSRGNCF-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C2C(=CC(=NC2=C1)C)Cl

計算された属性

- せいみつぶんしりょう: 191.0501770g/mol

- どういたいしつりょう: 191.0501770g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 12.9Ų

Quinoline, 4-chloro-2,7-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM223665-1g |

4-Chloro-2,7-dimethylquinoline |

74949-20-5 | 95% | 1g |

$592 | 2023-01-02 | |

| Chemenu | CM223665-1g |

4-Chloro-2,7-dimethylquinoline |

74949-20-5 | 95% | 1g |

$559 | 2021-08-04 | |

| Alichem | A189009320-1g |

4-Chloro-2,7-dimethylquinoline |

74949-20-5 | 95% | 1g |

$1047.60 | 2023-09-01 | |

| A2B Chem LLC | AH56544-1mg |

4-Chloro-2,7-dimethylquinoline |

74949-20-5 | 1mg |

$73.00 | 2024-04-19 | ||

| A2B Chem LLC | AH56544-3mg |

4-Chloro-2,7-dimethylquinoline |

74949-20-5 | 3mg |

$105.00 | 2024-04-19 | ||

| Alichem | A189009320-250mg |

4-Chloro-2,7-dimethylquinoline |

74949-20-5 | 95% | 250mg |

$422.92 | 2023-09-01 | |

| A2B Chem LLC | AH56544-2mg |

4-Chloro-2,7-dimethylquinoline |

74949-20-5 | 2mg |

$86.00 | 2024-04-19 | ||

| A2B Chem LLC | AH56544-5mg |

4-Chloro-2,7-dimethylquinoline |

74949-20-5 | 5mg |

$118.00 | 2024-04-19 | ||

| A2B Chem LLC | AH56544-10mg |

4-Chloro-2,7-dimethylquinoline |

74949-20-5 | 10mg |

$135.00 | 2024-04-19 | ||

| eNovation Chemicals LLC | D766943-100mg |

4-chloro-2,7-dimethylquinoline |

74949-20-5 | 95% | 100mg |

$420 | 2023-05-17 |

Quinoline, 4-chloro-2,7-dimethyl- 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

74949-20-5 (Quinoline, 4-chloro-2,7-dimethyl-) 関連製品

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬